2'-Deoxyguanosine monohydrate

Oncology Cell Biology Nucleoside Pharmacology

Inconsistent data from using anhydrous 2'-deoxyguanosine in sensitive assays like 8-oxo-dG biomarker quantification compromises experimental reproducibility. The defined monohydrate form (MW 285.26 g/mol) provides precise molarity calculations and enhanced stability. Key advantages:

Molecular Formula C10H15N5O5
Molecular Weight 285.26 g/mol
CAS No. 312693-72-4
Cat. No. B024384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyguanosine monohydrate
CAS312693-72-4
Synonyms9-(2-Deoxy-β-D-erythro-pentofuranosyl)guanine Monohydrate;  Deoxyguanosine Monohydrate;  Guanine Deoxyriboside Monohydrate;  NSC 22837; 
Molecular FormulaC10H15N5O5
Molecular Weight285.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O
InChIInChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1
InChIKeyLZSCQUCOIRGCEJ-FPKZOZHISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxyguanosine Monohydrate: Nucleoside for DNA Research


2'-Deoxyguanosine monohydrate (CAS 312693-72-4) is the hydrated crystalline form of the endogenous purine nucleoside 2'-deoxyguanosine . As a core building block of DNA, it consists of a guanine base linked to a 2'-deoxyribose sugar, with a stoichiometric water molecule integrated into its crystal lattice . This compound is a fundamental substrate in molecular biology for DNA synthesis and a critical analytical standard in fields ranging from oxidative stress biomarker research to antiviral and anticancer drug development . Its defined monohydrate state directly influences its physical properties, including its high melting point (>300 °C) and specific solubility profile, which are key parameters for its handling and application in precise experimental systems .

Nucleoside research workflow: Defined monohydrate for DNA synthesis, salvage pathway, and mitochondrial dGK studies
Analytical standard fit: Validated HPLC / LC-MS/MS reference for deoxynucleoside quantification in metabolomics
Oxidative damage probe: Direct precursor to 8-oxo-dG biomarker; supports oxidative stress assay development
Cell-model endpoint context: Reported cytostatic activity in leukemia lines (class-level); supports nucleoside transporter studies

Why Monohydrate Form Cannot Be Substituted


Substituting 2'-deoxyguanosine monohydrate with its anhydrous counterpart (CAS 961-07-9) or other purine nucleosides introduces significant experimental variability. The monohydrate form possesses distinct physicochemical properties, including a molecular weight of 285.26 g/mol compared to 267.24 g/mol for the anhydrous form, which directly impacts molarity calculations and experimental reproducibility . Furthermore, the presence of the water of crystallization contributes to enhanced stability under ambient storage conditions and may influence solubility kinetics in aqueous buffers, a factor not present in the anhydrous material . More critically, the use of an incorrect form in sensitive assays, such as those quantifying oxidative DNA damage where 2'-deoxyguanosine is the precursor to the key biomarker 8-oxo-dG, can lead to inaccurate baseline measurements and compromised data integrity due to differences in baseline oxidation potential or handling .

Molar mass
Monohydrate (this product) 285.26 g/mol; stoichiometric water integrated
Anhydrous (CAS 961-07-9) 267.24 g/mol; mass drift upon moisture uptake may shift molarity calculations
Solubility in DMSO
Monohydrate Reported 90 mg/mL; supports high-concentration stock preparation
Anhydrous Reported 53 mg/mL; lower solubility may limit solution homogeneity
Ambient stability
Monohydrate Stable crystal hydrate; constant molecular weight under recommended storage
Anhydrous Hygroscopic; weight change due to moisture absorption may compromise formulation accuracy
Experimental context
Monohydrate Reproducible hydration state ensures consistent performance in oxidative damage assays and dGK kinetics
Anhydrous / generic nucleoside Uncontrolled water content and differential oxidation potential may shift baseline measurements and enzyme substrate behavior

Quantitative Performance Guide


Cytostatic Activity in Leukemia Models

2'-Deoxyguanosine monohydrate demonstrates quantifiable, cell-type specific cytostatic activity, with reported IC50 values of 80 μM against HL-60 cells and 100 μM against K562 leukemia cells . This intrinsic activity is a key characteristic of the molecule and serves as a benchmark for evaluating nucleoside transporter function and cellular salvage pathway activity. This data provides a defined functional threshold that is directly useful for researchers studying nucleoside metabolism or designing pro-apoptotic assays, unlike the anhydrous form where such activity may be confounded by variable hydration or solubility kinetics .

Cytostatic activity in leukemia models
Class-level inference
HL‑60 IC50 80 µM | K562 IC50 100 µM
Reported cell-model response context; supports nucleoside transporter / salvage pathway studies
In vitro proliferation assays; Δ 20 µM between lines; physical form influences reproducibility
Oncology Cell Biology Nucleoside Pharmacology

Precursor to 8-Oxo-dG Oxidative Damage Biomarker

2'-Deoxyguanosine is the most electron-rich canonical nucleoside and the direct in vivo precursor to 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), the most extensively studied and validated biomarker for oxidative DNA damage [1]. Its susceptibility to oxidation by reactive oxygen species (ROS), such as singlet oxygen (1O2), makes it an essential and specific starting material for generating and studying oxidative lesions . In contrast, other nucleosides like 2'-deoxyadenosine or 2'-deoxycytidine form different, often less stable or less characterized, oxidative adducts, making 2'-deoxyguanosine monohydrate the indispensable substrate for generating the gold-standard biomarker 8-oxo-dG for analytical method development and mechanistic studies [1].

8‑Oxo‑dG biomarker precursor
Class-level inference
Primary electron-rich nucleoside; direct in vivo precursor to 8‑oxo‑dG (gold‑standard oxidative DNA damage biomarker)
Indispensable substrate for generating and quantifying 8‑oxo‑dG; ensures literature‑comparable data
Other nucleosides form different, less validated adducts; supported by HPLC‑ECD/LC‑MS/MS workflows
Oxidative Stress DNA Damage Analytical Chemistry Biomarkers

Solubility Profile for Assay Preparation

The monohydrate form of 2'-deoxyguanosine possesses a well-defined and quantifiable solubility profile that is essential for preparing reproducible stock solutions. For instance, its solubility is specified as 50 mg/mL in 1 M NH4OH and 90 mg/mL in DMSO . This contrasts with the anhydrous form (CAS 961-07-9), which is reported to have a lower solubility in DMSO (53 mg/mL) . The higher solubility of the monohydrate in DMSO provides a distinct practical advantage when preparing high-concentration stock solutions for in vitro assays, reducing the risk of precipitation and ensuring accurate dosing .

DMSO solubility comparison
Head-to-head
Monohydrate 90 mg/mL vs. anhydrous 53 mg/mL (1.7‑fold higher)
Supports preparation of higher-concentration stock solutions; reduces precipitation risk
Tested at 25 °C in DMSO; the defined hydrate state aids dissolution reproducibility
Assay Development Analytical Chemistry Cell Culture

Long-Term Storage Stability Advantage

2'-Deoxyguanosine monohydrate is documented to be stable under standard ambient conditions, a property directly linked to its crystalline hydrate structure . Vendor specifications recommend storage of the monohydrate powder at -20 °C for up to 3 years, or at room temperature in a sealed, dry container . This stability profile is a significant practical benefit for compound management. While anhydrous 2'-deoxyguanosine can be hygroscopic and may absorb moisture over time, leading to changes in weight and purity that compromise accurate formulation, the monohydrate form is already in its most stable, hydrated state. This inherent stability reduces the need for rigorous desiccation and minimizes batch-to-batch variability over extended storage periods, ensuring that the compound's performance characteristics remain consistent from the time of procurement to the time of use .

Long‑term storage stability
Class-level inference
Stable crystal hydrate; recommended storage: ‑20 °C (3 years) or RT in sealed dry container
Limits compositional drift; supports long‑term experimental reproducibility and batch consistency
Vendor‑reported data; anhydrous form is hygroscopic and requires rigorous desiccation
Compound Management Laboratory Logistics Stability Testing

Substrate for Deoxyguanosine Kinase in Mitochondrial Studies

2'-Deoxyguanosine monohydrate serves as the specific and essential substrate for deoxyguanosine kinase (dGK), a key mitochondrial enzyme responsible for the salvage pathway phosphorylation of purine deoxynucleosides . Its application is critical for studying mitochondrial DNA (mtDNA) depletion syndromes (MDS). In a zebrafish model harboring a dguok mutation, 2'-deoxyguanosine monohydrate was used as a nucleoside supplement to directly investigate its effect on mtDNA copy number . The use of the correct, highly pure substrate is non-negotiable for such studies; substitution with a generic nucleoside or an impure form would confound kinetic analyses and biological outcomes, failing to accurately model the specific enzyme-substrate interaction that underlies dGK-related pathologies .

dGK substrate specificity
Class-level inference
Natural substrate for deoxyguanosine kinase (dGK); Km ~2–5 µM
Essential for mitochondrial DNA depletion syndrome research; used in dguok zebrafish supplementation studies
Non‑cognate nucleosides do not exhibit comparable dGK affinity; purity of monohydrate critical for kinetic analysis
Mitochondrial Biology Enzymology Genetic Disease Models

Validated Standard for HPLC and LC-MS/MS

2'-Deoxyguanosine monohydrate is a widely accepted and validated reference standard for the quantification of deoxynucleosides in complex biological matrices using HPLC and LC-MS/MS . Its use is critical for method development, method validation (AMV), and quality control (QC) applications, including those supporting Abbreviated New Drug Applications (ANDA) [1]. In metabolomics, it serves as a primary standard for the identification and quantitation of 2'-deoxyguanosine in samples such as blood, urine, or tissue, with reported retention index values (e.g., 2.052) providing a specific and reproducible parameter for peak identification [2]. While other nucleosides may be used as internal standards, the specific chromatographic behavior and MS fragmentation pattern of the monohydrate form are distinct and necessary for accurate, traceable quantification of this specific metabolite.

HPLC / LC‑MS/MS reference standard
Cross-study comparable
Validated standard; retention index = 2.052 (metabolomics protocols)
Ensures accurate, traceable deoxynucleoside quantification in bioanalytical and metabolomics workflows
Distinct MS fragmentation and chromatographic behavior from other nucleoside standards
Analytical Chemistry Metabolomics Quality Control Bioanalysis

High-Value Research Applications


Oxidative Stress and DNA Damage Biomarkers

2'-Deoxyguanosine monohydrate is the essential starting material for researchers studying oxidative DNA damage. As the direct precursor to the gold-standard biomarker 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), its use is mandatory for generating and quantifying this specific lesion [1]. Laboratories rely on it to develop and validate sensitive HPLC-ECD or LC-MS/MS methods for detecting 8-oxo-dG in urine, serum, and tissue samples, enabling the study of disease mechanisms related to cancer, aging, and neurodegeneration [1].

Mitochondrial Biology and Genetic Disease Models

This compound is a critical reagent for investigations into mitochondrial DNA (mtDNA) maintenance. It serves as the specific substrate for deoxyguanosine kinase (dGK), allowing researchers to probe the salvage pathway in mitochondrial nucleotide metabolism . Its application in disease models, such as the dguok mutant zebrafish, is essential for elucidating the pathophysiology of mtDNA depletion syndromes and for screening potential nucleoside-based therapies .

Analytical Method Development and Metabolomics

2'-Deoxyguanosine monohydrate is a primary reference standard for quantifying deoxynucleosides in biological samples. Its well-defined chromatographic properties, including a specific retention index (e.g., 2.052), make it an indispensable tool for developing, validating, and quality-controlling HPLC, LC-MS/MS, and capillary electrophoresis assays [2]. This is crucial for metabolomics studies, pharmaceutical quality control (including ANDA submissions), and clinical bioanalysis, ensuring the accuracy and reproducibility of reported nucleoside concentrations .

Stromal Cell Purification and Hematopoietic Research

In immunology and stem cell biology, 2'-deoxyguanosine monohydrate is a key reagent for purifying bone marrow stromal cells. By exploiting its selective toxicity toward proliferating hematopoietic cells while sparing non-dividing stromal cells, researchers can generate pure stromal cell cultures essential for studying the bone marrow microenvironment, hematopoiesis, and mesenchymal stem cell biology . The use of a highly pure, defined monohydrate form ensures consistent and reliable cell depletion, which is critical for reproducible downstream functional assays.

Application
Selection Property
Validation Focus
Oxidative DNA damage biomarker studies
Direct 8‑oxo‑dG precursor role
Verify method sensitivity (HPLC‑ECD / LC‑MS/MS) and specificity for 8‑oxo‑dG in target matrices
Mitochondrial nucleotide metabolism research
Authentic dGK substrate with defined hydrate state
Confirm enzyme kinetics (Km) and mtDNA copy number effects in dGK‑deficient models
Metabolomics and bioanalytical method development
Validated chromatographic identity (retention index 2.052)
Evaluate accuracy, precision, and matrix effects during method validation (AMV)
Hematopoietic / stromal cell purification
Cell‑type selective antiproliferative response (class‑level)
Assess depletion efficiency and stromal cell viability; confirm functional consistency between batches
Quote Request

Request a Quote for 2'-Deoxyguanosine monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.